1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated pyrazole derivative characterized by its distinct molecular architecture and nomenclatural complexity. The compound is officially registered under Chemical Abstracts Service number 1007520-12-8, providing it with a unique identifier in chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, reflecting the precise positioning of substituents on the pyrazole ring and the attached methanamine moiety.
The molecular formula C₁₀H₁₉N₃ indicates the presence of ten carbon atoms, nineteen hydrogen atoms, and three nitrogen atoms, resulting in a molecular weight of 181.28 grams per mole. This molecular composition reflects the incorporation of an isopropyl group at the nitrogen-1 position of the pyrazole ring, methyl substituents at positions 3 and 5, and an N-methylmethanamine group at position 4. The structural complexity is further illustrated through the Simplified Molecular Input Line Entry System notation: CNCc1c(C)nn(c1C)C(C)C, which provides a standardized representation of the compound's connectivity.
Alternative nomenclature systems provide additional naming conventions for this compound, including N-[(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)-methyl]-N-methylamine and (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-ylmethyl)amine. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.
The compound exhibits specific computational chemistry parameters that define its molecular behavior and interaction potential. The Topological Polar Surface Area measures 29.85 square angstroms, indicating moderate polarity characteristics. The calculated logarithm of the partition coefficient between octanol and water (LogP) equals 1.80024, suggesting favorable lipophilicity for potential biological applications. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, with three rotatable bonds contributing to its conformational flexibility.
Historical Context in Pyrazole Derivative Research
The development of pyrazole derivatives has established a rich historical foundation in heterocyclic chemistry, with the first synthesis of substituted pyrazoles documented in 1883 by Knorr and colleagues, who demonstrated the cyclocondensation of β-diketones with hydrazine derivatives. This pioneering work established fundamental synthetic pathways that continue to influence contemporary research into pyrazole-based compounds. The term "pyrazole" was first coined by Ludwig Knorr in 1883, marking the beginning of systematic investigation into this important class of heterocyclic compounds.
Historical investigations into pyrazole chemistry revealed that these five-membered ring structures composed of three carbon atoms and two nitrogen atoms in adjacent positions exhibit remarkable pharmacological potential. The discovery of 1-pyrazolyl-alanine as the first natural pyrazole isolated from watermelon seeds in 1959 demonstrated that these compounds occur naturally and possess biological significance. This finding spurred intensive research into synthetic pyrazole derivatives and their potential applications across multiple scientific disciplines.
The evolution of pyrazole derivative synthesis has progressed through several distinct phases, beginning with traditional condensation reactions and advancing to sophisticated multicomponent processes. Early synthetic approaches focused primarily on the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, a methodology that remains fundamental to contemporary pyrazole synthesis. The development of alternative synthetic routes, including cyclocondensation reactions involving acetylenic ketones and in situ formation of diazo compounds, has expanded the synthetic accessibility of complex pyrazole derivatives.
Research into 3,5-dimethylpyrazole synthesis specifically has demonstrated the practical importance of this structural motif. Historical patent literature from 2003 describes methods for preparing 3,5-dimethylpyrazole using acetylacetone and hydrazine hydrate as starting materials, with various acid catalysts including glacial acetic acid, formic acid, and others. These methodologies achieved yields exceeding 90% under optimized conditions, establishing efficient synthetic protocols that continue to influence contemporary approaches.
The pharmaceutical industry's recognition of pyrazole derivatives began with Phenazone, the first commercially available pyrazole compound used as an antipyretic agent. This early success demonstrated the therapeutic potential of pyrazole-based structures and initiated extensive medicinal chemistry research programs focused on developing new pyrazole derivatives with enhanced biological activities. Subsequent decades have witnessed the development of numerous pyrazole-containing pharmaceuticals, including celecoxib, rimonabant, and various other therapeutic agents.
Contemporary research into pyrazole derivatives continues to build upon this historical foundation, with particular emphasis on understanding structure-activity relationships and developing novel synthetic methodologies. The compound this compound represents a continuation of this research tradition, incorporating both the established 3,5-dimethylpyrazole core and modern synthetic modifications that enhance its potential utility as a chemical building block.
Significance in Heterocyclic Chemistry
This compound occupies a significant position within the broader context of heterocyclic chemistry due to its sophisticated molecular architecture and potential applications in synthetic chemistry. Pyrazole derivatives, as a class, have secured an important status in medicinal chemistry due to their diverse pharmacological properties and their ability to serve as versatile scaffolds for drug development. The specific substitution pattern present in this compound contributes to its unique chemical properties and potential synthetic utility.
The heterocyclic pyrazole nucleus provides a foundation for chemical diversity through its ability to accommodate various substituents while maintaining structural stability. Pyrazole derivatives are characterized by their aromatic character, which arises from the delocalization of electrons across the five-membered ring system containing two nitrogen atoms. This aromatic stability, combined with the electronic properties of the nitrogen atoms, creates opportunities for diverse chemical transformations and functionalization reactions.
The significance of this compound in synthetic chemistry is enhanced by its potential role as a building block for more complex molecular structures. The compound contains multiple reactive sites, including the N-methylamine group, which can participate in various chemical reactions such as amination and methylation processes. This versatility makes it particularly valuable for synthetic chemists seeking to create complex molecules through controlled and efficient transformations.
Research literature demonstrates that pyrazole derivatives possess remarkable biological activities across multiple therapeutic areas, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antiviral properties. The specific substitution pattern found in this compound may contribute to unique biological interactions through its distinctive steric and electronic characteristics. The isopropyl group at the nitrogen-1 position provides steric bulk that can influence molecular recognition and binding affinity, while the methyl substituents at positions 3 and 5 contribute to the overall hydrophobic character of the molecule.
The compound's potential applications extend beyond traditional pharmaceutical chemistry to include agrochemical development and materials science. Pyrazole derivatives have demonstrated utility as herbicides and active pharmaceutical ingredients, with their success attributed to their ability to interact selectively with biological targets. The structural features of this compound suggest potential applications in these areas, particularly given the documented importance of 3,5-dimethylpyrazole derivatives in industrial applications.
Contemporary research in heterocyclic chemistry continues to explore novel synthetic methodologies for accessing complex pyrazole derivatives. The development of green chemistry approaches, microwave-assisted synthesis, and multicomponent reactions has expanded the synthetic accessibility of compounds like this compound. These advances in synthetic methodology contribute to the practical utility of such compounds and support their continued investigation as valuable chemical intermediates.
The molecular design principles embodied in this compound reflect contemporary understanding of structure-activity relationships in heterocyclic chemistry. The strategic placement of substituents on the pyrazole ring and the incorporation of a flexible methanamine side chain create opportunities for conformational diversity and molecular recognition. These design features position the compound as a valuable tool for exploring chemical space and developing new synthetic methodologies in heterocyclic chemistry.
Properties
IUPAC Name |
1-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3/c1-7(2)13-9(4)10(6-11-5)8(3)12-13/h7,11H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQAVIYYCCTQAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629682 | |
| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007520-12-8 | |
| Record name | 1-[3,5-Dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The foundational step in the synthesis is the construction of the substituted pyrazole ring. This is commonly achieved by the condensation of hydrazine derivatives with appropriately substituted 1,3-diketones or β-ketoesters. For the target compound:
Hydrazine Reaction : Hydrazine or substituted hydrazines react with a 1,3-diketone bearing methyl groups at the 3 and 5 positions and an isopropyl substituent at position 1 to form the pyrazole core.
Reaction Conditions : The reaction typically occurs under acidic or basic catalysis, with solvents such as ethanol or methanol, at temperatures ranging from ambient to reflux conditions to facilitate ring closure.
This step yields the 1-isopropyl-3,5-dimethylpyrazole intermediate with the pyrazole ring system intact and correctly substituted.
Introduction of the N-Methylmethanamine Side Chain
Following pyrazole ring synthesis, the next critical step is the attachment of the N-methylmethanamine group at the 4-position of the pyrazole ring:
Nucleophilic Substitution : The 4-position of the pyrazole ring, often activated as a halide or a leaving group derivative, undergoes nucleophilic substitution with methylamine or an N-methylmethanamine equivalent.
Methylation : If the amine is introduced initially as a primary amine, subsequent N-methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Reaction Optimization : Base catalysts like potassium carbonate or sodium hydride are employed to deprotonate the amine, enhancing nucleophilicity and reaction yield.
Alkylation for Isopropyl and Methyl Substituents
The isopropyl and methyl substituents on the pyrazole ring are introduced via alkylation reactions:
Alkyl Halides : Alkylation is performed using isopropyl halides (e.g., isopropyl bromide) and methyl halides (e.g., methyl iodide) under controlled conditions.
Catalysts and Solvents : Alkylation reactions often utilize polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may be catalyzed by bases or phase-transfer catalysts to improve selectivity.
Multi-Step Synthesis and Purification
The overall synthetic route is multi-step, involving:
Sequential pyrazole ring formation.
Selective alkylation at nitrogen and carbon centers.
Nucleophilic substitution to attach the methanamine group.
Each step requires purification techniques such as recrystallization, column chromatography, or solvent extraction to isolate intermediates and final products with high purity.
Industrial and Laboratory Scale Considerations
Scalability : Industrial synthesis optimizes reaction parameters for yield, purity, and cost-effectiveness. Continuous flow reactors and green chemistry principles may be applied.
Catalysts : Use of catalysts such as palladium or platinum can enhance reaction rates in substitution steps.
Environmental Factors : Solvent recovery and waste minimization are considered in industrial processes.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Key Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone (with methyl/isopropyl substituents), acid/base catalyst, ethanol | Formation of substituted pyrazole ring |
| 2 | Alkylation | Isopropyl halide, methyl halide, base catalyst, DMF/DMSO | Introduction of isopropyl and methyl groups |
| 3 | Nucleophilic substitution | Activated pyrazole intermediate + methylamine or N-methylmethanamine, base catalyst | Attachment of N-methylmethanamine side chain |
| 4 | Purification | Recrystallization, chromatography | Isolation of pure intermediates and final product |
Research Findings and Optimization Insights
Yield Improvement : Studies indicate that controlling reaction temperature and stoichiometry during alkylation significantly improves yields and reduces side products.
Selectivity : Protecting groups may be employed during multi-step synthesis to prevent undesired alkylation at other positions.
Catalyst Use : Transition metal catalysts have been reported to facilitate substitution reactions with higher efficiency and selectivity.
Reaction Monitoring : Techniques such as NMR spectroscopy and HPLC are used to monitor reaction progress and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the methylamine moiety. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methylamine group. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, including kinases and G-protein coupled receptors. The isopropyl and methyl groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the isopropyl and methylamine groups.
1-Isopropyl-3,5-dimethyl-1H-pyrazole: Lacks the methylamine group.
N-Methyl-3,5-dimethyl-1H-pyrazole: Lacks the isopropyl group.
Uniqueness
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine is unique due to the presence of both the isopropyl and methylamine groups, which confer distinct chemical and biological properties. The combination of these groups enhances the compound’s versatility in various applications, making it a valuable compound in research and industry.
Biological Activity
1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine, commonly referred to as compound 1, is a pyrazole derivative that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, focusing on its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.
- Molecular Formula : C₉H₁₇N₃
- Molecular Weight : 167.25 g/mol
- CAS Number : 1007540-98-8
- MDL Number : MFCD08691481
Research indicates that compounds derived from pyrazole structures can modulate several biological pathways:
- mTORC1 Pathway : Similar compounds have shown the ability to reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. This reduction leads to increased autophagy, a cellular process that degrades and recycles cellular components .
- Antiproliferative Effects : Studies have demonstrated that pyrazole derivatives can exhibit antiproliferative activity against various cancer cell lines. For instance, related compounds have shown submicromolar antiproliferative activity in pancreatic cancer cells (MIA PaCa-2) by disrupting autophagic flux and interfering with mTORC1 reactivation .
- Autophagy Modulation : The modulation of autophagy via inhibition of mTORC1 has been linked to potential anticancer mechanisms. Enhanced autophagic activity may promote the clearance of damaged organelles and proteins, contributing to cell survival under stress conditions .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anticancer Potential
In a study examining the effects of pyrazole derivatives on cancer cells, it was found that these compounds significantly inhibited the growth of MIA PaCa-2 cells through mechanisms involving mTORC1 inhibition and autophagy modulation. The study highlighted the potential of these compounds as novel anticancer agents with unique mechanisms of action .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed structure-activity relationship study indicated that modifications to the pyrazole ring could enhance biological activity. For example, substituents at specific positions on the pyrazole ring were found to influence antiproliferative potency and metabolic stability in vitro .
Q & A
Basic: What are the recommended synthesis protocols for 1-(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-YL)-N-methylmethanamine?
Answer:
Synthesis typically involves nucleophilic substitution or cyclocondensation. For example:
- React 3,5-dimethyl-1-isopropyl-1H-pyrazole-4-carbaldehyde with methylamine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the methanamine derivative .
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (≥95%). Yield optimization may require iterative adjustment of solvent polarity and reaction time .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Answer:
Use:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions on the pyrazole ring and methanamine linkage.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (expected: ~209.3 g/mol).
- X-ray crystallography (if single crystals are obtainable) to resolve stereoelectronic effects, as demonstrated in pyrazoline derivatives (e.g., bond angles: C8–C9 = 1.4995 Å; C18–N1–N2 = 123.57°) .
- HPLC with UV detection (λ = 254 nm) to assess purity .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and P95 respirator for particulate protection .
- Ventilation: Use fume hoods to limit inhalation exposure.
- Disposal: Incinerate via licensed facilities; avoid drainage due to unknown ecological toxicity .
- First aid: For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .
Advanced: How can conflicting data on the compound’s stability under varying pH conditions be resolved?
Answer:
- Conduct accelerated stability studies (pH 1–14, 25–60°C) with HPLC monitoring to track degradation products.
- Compare degradation kinetics (e.g., Arrhenius plots) to identify pH-dependent decomposition pathways.
- Use LC-MS to characterize degradation byproducts (e.g., demethylation or pyrazole ring cleavage) .
Advanced: What experimental designs optimize the compound’s yield in multi-step syntheses?
Answer:
- Apply Design of Experiments (DoE) to variables like temperature (50–120°C), solvent (DMF vs. DMSO), and base (K₂CO₃ vs. Et₃N).
- Use response surface methodology to identify optimal conditions. For example, triethylamine in 1,4-dioxane (30 ml) at 80°C improved yields in analogous pyrazole syntheses .
- Scale-up considerations: Continuous flow reactors may enhance reproducibility .
Advanced: How does the substituent pattern on the pyrazole ring influence biological activity?
Answer:
- Structure-activity relationship (SAR) studies show that:
- Isopropyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability.
- 3,5-Dimethyl substitution stabilizes the pyrazole ring against metabolic oxidation .
- Compare with analogs (e.g., 1-methyl-4-nitro derivatives) to assess electronic effects on activity .
- Biological testing: Use enzyme inhibition assays (e.g., cytochrome P450) or antimicrobial models (as in ) .
Basic: What are the environmental disposal considerations for this compound?
Answer:
- Waste classification: Treat as hazardous due to insufficient ecotoxicity data (no PBT/vPvB assessment available) .
- Disposal method: Incinerate at >850°C in a licensed facility with scrubbers to capture NOₓ emissions (from pyrazole decomposition) .
Advanced: What computational methods predict the compound’s reactivity in nucleophilic environments?
Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., B3LYP/6-31G* level).
- Molecular docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina or Schrödinger Suite .
- Kinetic modeling: Use software like COPASI to predict reaction pathways in acidic/basic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
